molecular formula C7H7F3N2 B1297838 2-(Trifluoromethyl)phenylhydrazine CAS No. 365-34-4

2-(Trifluoromethyl)phenylhydrazine

Cat. No. B1297838
CAS RN: 365-34-4
M. Wt: 176.14 g/mol
InChI Key: JSWQDLBFVSTSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)phenylhydrazine is a chemical compound used as an intermediate in organic syntheses . It is also used as a fine chemical intermediate, GC derivatizing agent, coupling reagent, and N-protecting agent .


Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)phenylhydrazine is C7H7F3N2 . Its structure includes a phenyl ring attached to a hydrazine group and a trifluoromethyl group .


Chemical Reactions Analysis

2-(Trifluoromethyl)phenylhydrazine is primarily used as an intermediate in organic syntheses . It is involved in the preparation of biologically active azoles and aminoguanidine derivatives .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)phenylhydrazine appears as white to yellow or cream to brown crystals or powder . It has a melting point between 58.0-67.0°C . It is insoluble in water .

Scientific Research Applications

Intermediate in Organic Syntheses

2-(Trifluoromethyl)phenylhydrazine is used as an intermediate in organic syntheses . It plays a crucial role in the production of various organic compounds, contributing to the diversity and complexity of organic chemistry.

Fine Chemical Intermediate

This compound is also used as a fine chemical intermediate . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry and sold for more than $10/kg.

Safety and Hazards

2-(Trifluoromethyl)phenylhydrazine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)5-3-1-2-4-6(5)12-11/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWQDLBFVSTSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334460
Record name 2-(Trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenylhydrazine

CAS RN

365-34-4
Record name [2-(Trifluoromethyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=365-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)phenylhydrazine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)phenylhydrazine
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)phenylhydrazine
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)phenylhydrazine
Reactant of Route 5
2-(Trifluoromethyl)phenylhydrazine
Reactant of Route 6
Reactant of Route 6
2-(Trifluoromethyl)phenylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.